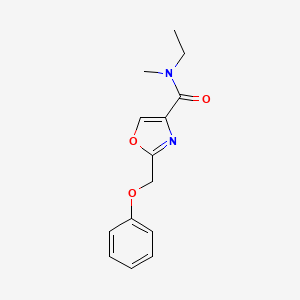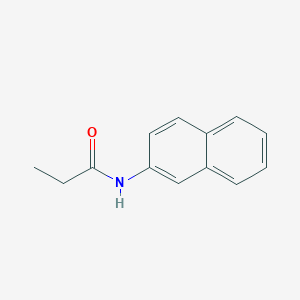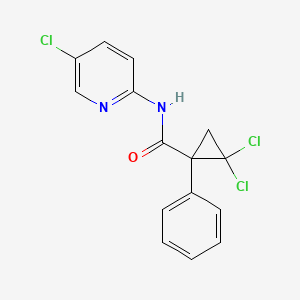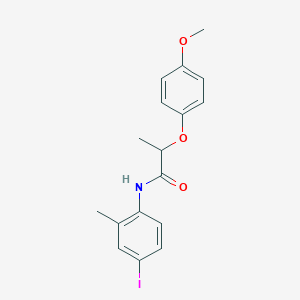![molecular formula C16H15Cl2NO2S B5126338 N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide, also known as CMTPA, is a synthetic compound that has been widely used in scientific research. CMTPA is a member of the family of thioamide compounds and has been studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in cell growth and inflammation. N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide may help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. Additionally, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is that it has been shown to have a variety of potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to be relatively non-toxic, making it a potentially safe compound to use in lab experiments. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide. One area of research could focus on further elucidating the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide, which could help to identify new potential therapeutic applications for the compound. Additionally, further studies could investigate the potential use of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide in combination with other anti-cancer or anti-inflammatory agents, to determine if it may have synergistic effects. Finally, future research could focus on developing new synthetic methods for N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide, in order to improve its yield and purity.
In conclusion, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide is a synthetic compound that has been widely studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. While its exact mechanism of action is not fully understood, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the activity of specific enzymes and proteins that are involved in cell growth and inflammation. Future research on N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide could focus on further elucidating its mechanism of action, investigating its potential use in combination with other agents, and developing new synthetic methods for the compound.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide is synthesized through a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 4-chlorobenzenethiol in the presence of a base. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-15-7-4-12(10-14(15)18)19-16(20)8-9-22-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIBXJHYVWNBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)